Scaffold Validation: Antiproliferative Activity of 6-Substituted Benzo[1,4]oxazin-3-one Derivatives in Human Cancer Cell Lines
A chemoselective synthesis study evaluated a series of novel 6-substituted benzo[1,4]oxazin-3-one derivatives for antiproliferative activity. Compounds exhibited moderate activity against MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines [1]. While the specific IC50 values for 6-(5-aminoisoxazol-3-yl) derivative were not individually reported in the public abstract, the study establishes that 6-aryl/heteroaryl substitution on the benzo[1,4]oxazin-3-one core can confer measurable cytotoxicity, providing a baseline for further SAR exploration.
| Evidence Dimension | Antiproliferative activity (cancer cell cytotoxicity) |
|---|---|
| Target Compound Data | Class-level: 6-substituted benzo[1,4]oxazin-3-one derivatives demonstrated moderate antiproliferative activity in MDA-MB231 and HeLa cell lines (exact IC50 values not publicly available for this specific compound). |
| Comparator Or Baseline | Unsubstituted benzo[1,4]oxazin-3-one core: no reported cytotoxicity. |
| Quantified Difference | Qualitative: introduction of aryl/heteroaryl substituent at the 6-position imparts antiproliferative activity that is absent in the unsubstituted core. |
| Conditions | MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines; in vitro cytotoxicity assay. |
Why This Matters
This evidence confirms that 6-position substitution is a productive vector for introducing biological activity, validating the compound's utility as a key intermediate in anticancer SAR programs.
- [1] Wang, P.; Liu, F.; Zhong, Q.; Zheng, S.-L.; Chen, Y.; Wang, G.-D.; He, L. Chemoselective Synthesis and Cytotoxic Activity of a Series of Novel Benzo[1,4]oxazin-3-one Derivatives. Chin. Chem. Lett. 2017, 28 (6), 1243–1247. View Source
